4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
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Overview
Description
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a palladium catalyst can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve the use of heterogeneous catalysts such as Amberlyst-70, which offers eco-friendly attributes and a simple reaction workup . The use of nano-ZnO as a catalyst has also been reported for the regioselective synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of nitro-substituted pyrazoles.
Reduction: Formation of amino-substituted pyrazoles.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Explored for its anticancer and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)phenol
- 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine
Comparison: Compared to other similar compounds, 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-nitro-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(5-15-16)17(18)19/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTXBDGJYJZPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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